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Compound of Interest

Compound Name: 2-Bromopropiophenone

Cat. No.: B137518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
bromopropiophenone (a-Bromopropiophenone), a key intermediate in organic synthesis. The
document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data in a structured format, outlines representative experimental protocols
for acquiring such data, and includes a visualization of the compound's mass spectral
fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 2-bromopropiophenone, compiled

from various spectral databases.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
_ Aromatic Protons
~7.4-8.1 Multiplet
(CsH5s)
Methine Proton (-
~5.3 Quartet ~6.8
CHBr)
~1.9 Doublet ~6.8 Methyl Protons (-CHs)
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Note: Specific chemical shifts and coupling constants can vary slightly depending on the
solvent and spectrometer frequency.

2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (6) ppm Assignment

~192 Carbonyl Carbon (C=0)
~134 Aromatic Carbon (ipso-C)
~128 - 133 Aromatic Carbons (CH)
~43 Methine Carbon (-CHBr)
~22 Methyl Carbon (-CHs)

Note: These are approximate chemical shifts. The carbonyl carbon is characteristically found in
the downfield region of the spectrum.

IR (Infrared) Spectroscopy Data

Wavenumber (cm—?) Functional Group Assignment
~3060 Aromatic C-H Stretch

~2980, 2930 Aliphatic C-H Stretch

~1685 C=0 Stretch (Aromatic Ketone)
~1595, 1450 C=C Aromatic Ring Stretch

~1260 C-C(=0)-C Stretch

~690, 750 C-H Bending (Aromatic)

~600 C-Br Stretch

MS (Mass Spectrometry) Data
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miz Relative Intensity Proposed Fragment

[M]* (Molecular lon with 7°Br/

212/214 Low 1)

105 High [CeHsCO]* (Benzoyl cation)
77 Medium [CeHs]* (Phenyl cation)

51 Medium [CaHs]

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-

containing fragments.

Experimental Protocols

While specific experimental parameters for the publicly available spectra of 2-

bromopropiophenone are not consistently provided, the following sections outline

representative protocols for acquiring NMR, IR, and MS data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-bromopropiophenone is dissolved in
about 0.6 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal reference (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

'H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a
30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. The Free Induction Decay (FID) is averaged over 16-32
scans to improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is employed. Typical parameters
include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1-2 seconds,
and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is
typically required due to the low natural abundance of 13C.
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+ Data Processing: The acquired FIDs are Fourier transformed, phased, and baseline

corrected. The chemical shifts are referenced to the TMS signal.

General NMR Experimental Workflow

Sample Preparation

Dissolve 10-20 mg of 2-Bromopropiophenone
in ~0.6 mL Deuterated Solvent (e.g., CDCIz)

Add Internal Standard (TMS)

Insert Sample into NMR Spectrometer

Tune and Shim Spectrometer

Set Acquisition Parameters
(Pulse Sequence, Spectral Width, etc.)

Acquire FID Data

Data Prvcessing

Fourier Transform FID

:

Phase and Baseline Correction

:

Reference Spectrum to TMS

:

Peak Picking and Integration

Click to download full resolution via product page

NMR Experimental Workflow
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-bromopropiophenone, a thin film is
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment. The spectrum is typically
recorded over a range of 4000 to 400 cm~2. To improve the signal-to-noise ratio, 16 to 32
scans are co-added.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Separation: The sample is typically introduced via a Gas
Chromatograph (GC) for separation from any impurities. A dilute solution of 2-
bromopropiophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)
is injected into the GC.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source is commonly used.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is often used. A typical
temperature program might start at a lower temperature (e.g., 100 °C), hold for a few
minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the
compound. Helium is typically used as the carrier gas.

MS Conditions: The separated compound enters the mass spectrometer. Electron lonization
is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a
mass range of m/z 40-300.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.
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Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of 2-bromopropiophenone is characterized by specific
fragmentation patterns. The primary fragmentation involves an alpha-cleavage, where the bond
between the carbonyl group and the adjacent carbon is broken. This leads to the formation of

the highly stable benzoyl cation.

Mass Spectrometry Fragmentation of 2-Bromopropiophenone

2-Bromopropiophenone
[M]*

m/z 212/214

- «CH(Br)CHs
(a-cleavage)

Benzoyl Cation
[C7Hs0]+
m/z 105

Phenyl Cation
[CeHs]*
miz 77

- C2H2

[CaHs]*
m/z 51

Click to download full resolution via product page

Fragmentation Pathway of 2-Bromopropiophenone

The fragmentation is initiated by the ionization of the 2-bromopropiophenone molecule. The
most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group,
resulting in the loss of a «CH(Br)CHs radical and the formation of the benzoyl cation (m/z 105),
which is often the base peak. This stable cation can then lose a neutral carbon monoxide (CO)
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molecule to form the phenyl cation (m/z 77). Subsequent fragmentation of the phenyl ring can
lead to the formation of smaller ions, such as the ion at m/z 51.

 To cite this document: BenchChem. [Spectral Data and Analysis of 2-Bromopropiophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137518#2-bromopropiophenone-spectral-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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